![molecular formula C10H13NO B1606515 6,7,8,9-四氢-5H-环庚[b]吡啶 1-氧化物 CAS No. 41043-09-8](/img/structure/B1606515.png)
6,7,8,9-四氢-5H-环庚[b]吡啶 1-氧化物
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride was synthesized from (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one and TRIISOPROPYLSILYL TRIFLUOROMETHANESULFONATE .Molecular Structure Analysis
The molecular structure of similar compounds can be found in the Protein Data Bank . For example, the crystal structure of human FABP4 in complex with a related compound, 2-[(2R)-oxolan-2-yl]-4-phenyl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, ®-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-onehydrochloride has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 .科学研究应用
铜催化的 [4+2] 环加成反应
"6,7,8,9-四氢-5H-环庚[b]吡啶 1-氧化物" 已用于铜催化的 [4+2] 环加成反应。此过程涉及构建 [3.2.2] 双环,展示了该化合物在合成具有潜在药物和材料科学应用的复杂分子结构中的效用 (Gritsch 等人,2019 年)。
一步法合成吡啶和四氢喹啉
该化合物是创造二氢吡啶和四氢喹啉的一种新颖的一锅合成方法的关键,这些化合物由于其生物活性在药物化学中很有价值。该方法展示了该化合物在促进高效和多样的化学合成中的多功能性 (Yehia 等人,2002 年)。
衍生物的合成
研究还集中于将 "6,7,8,9-四氢-5H-环庚[b]吡啶" 转化为各种衍生物,例如 9H-环庚[b]吡啶-9-酮,通过 N-氧化物中间体。这些衍生物在开发具有潜在药物发现和材料科学应用的新化学实体中具有重要意义 (Jones 等人,1973 年)。
胺和醇的自动循环氧化
创新研究展示了某些衍生物的新颖合成和性质,这些衍生物表现出胺和醇的自动循环氧化。此特性对于开发合成化学中的新氧化工艺至关重要,可能导致更有效和更环保的化学制造工艺 (Mitsumoto 和 Nitta,2004 年)。
高压辅助合成抗癌剂的方法
该化合物已应用于高压辅助合成方法中,以生产作为抗癌剂评估的新型衍生物。这突出了其在开发新治疗剂中的作用,强调了该化合物在药物化学和药理学中的重要性 (Behbehani 等人,2020 年)。
属性
IUPAC Name |
1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFUNCNVIPEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343428 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41043-09-8 | |
| Record name | 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
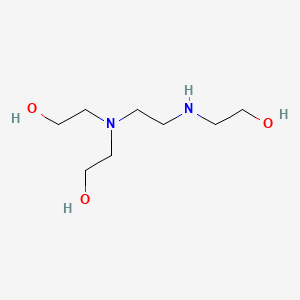
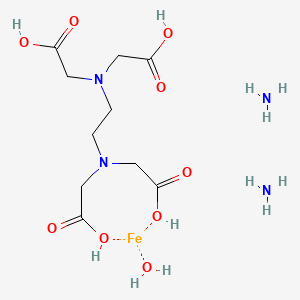

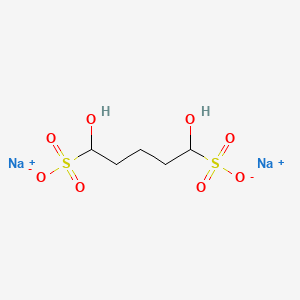

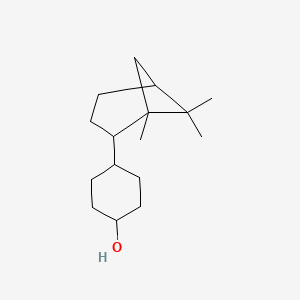
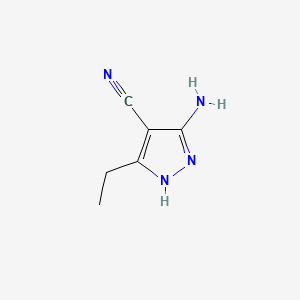
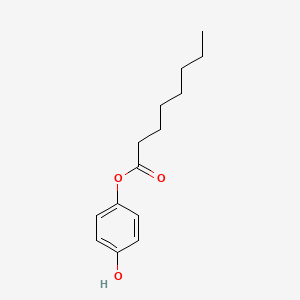


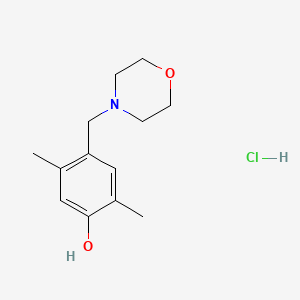
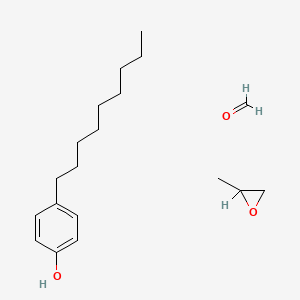
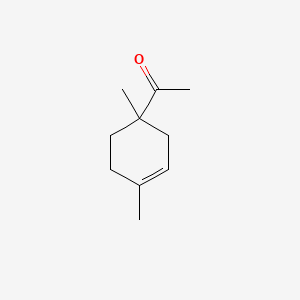
![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)
